2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O4S and its molecular weight is 485.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Activity
- The synthesis of pyrazoline and pyrazole derivatives, including those with triazolo and thiadiazole scaffolds, has been a subject of study due to their antibacterial and antifungal activities. These compounds exhibit significant performance against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, indicating a broad spectrum of potential antimicrobial applications (Hassan, 2013).
- Research into the facile synthesis of heteroaryl triazolothiadiazoles and thiadiazolotriazines has shown fungicidal activity, suggesting their utility in agricultural and pharmaceutical applications (El-Telbani et al., 2007).
- Anticancer and antimicrobial activities have been observed in new antipyrine-based heterocycles, highlighting the therapeutic potential of such compounds in medical research (Riyadh et al., 2013).
Potential Applications
- The development of novel pyridine and fused pyridine derivatives demonstrates their antimicrobial and antioxidant activity, potentially serving as new therapeutic agents or in the development of health supplements (Flefel et al., 2018).
- Synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been explored, with in silico molecular docking screenings revealing moderate to good binding energies on target proteins, suggesting a pathway to drug development (Flefel et al., 2018).
Properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-31-17-8-7-16(11-18(17)32-2)25-19(29)12-28-22(30)27-10-9-24-21(20(27)26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKPMPFEJXQQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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